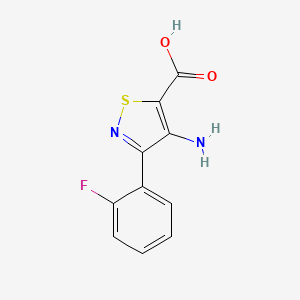
4-Amino-3-(2-fluorophenyl)isothiazole-5-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Amino-3-(2-fluorophenyl)isothiazole-5-carboxylic acid is a heterocyclic compound that features an isothiazole ring substituted with an amino group, a fluorophenyl group, and a carboxylic acid group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-3-(2-fluorophenyl)isothiazole-5-carboxylic acid typically involves the formation of the isothiazole ring followed by the introduction of the amino, fluorophenyl, and carboxylic acid groups. One common method involves the condensation of 2-fluorobenzonitrile with thiosemicarbazide, followed by cyclization to form the isothiazole ring. The reaction conditions often include the use of a base such as sodium hydroxide and a solvent like ethanol. The resulting intermediate is then subjected to further reactions to introduce the carboxylic acid group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.
化学反応の分析
Types of Reactions
4-Amino-3-(2-fluorophenyl)isothiazole-5-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The carboxylic acid group can be reduced to form alcohol derivatives.
Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens or nitrating agents can be used for substitution reactions.
Major Products
Oxidation: Nitro derivatives of the compound.
Reduction: Alcohol derivatives.
Substitution: Halogenated or nitrated derivatives.
科学的研究の応用
4-Amino-3-(2-fluorophenyl)isothiazole-5-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.
Industry: Utilized in the development of new materials with specific properties.
作用機序
The mechanism of action of 4-Amino-3-(2-fluorophenyl)isothiazole-5-carboxylic acid involves its interaction with specific molecular targets. The amino and carboxylic acid groups can form hydrogen bonds with biological molecules, while the fluorophenyl group can enhance the compound’s lipophilicity and ability to penetrate cell membranes. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
類似化合物との比較
Similar Compounds
2-Aminothiazole: Shares the isothiazole ring but lacks the fluorophenyl and carboxylic acid groups.
3-(2-Fluorophenyl)isothiazole: Similar structure but lacks the amino and carboxylic acid groups.
5-Carboxyisothiazole: Contains the carboxylic acid group but lacks the amino and fluorophenyl groups.
Uniqueness
4-Amino-3-(2-fluorophenyl)isothiazole-5-carboxylic acid is unique due to the combination of its functional groups, which confer specific chemical and biological properties. The presence of the fluorophenyl group enhances its stability and lipophilicity, while the amino and carboxylic acid groups provide sites for further chemical modification and interaction with biological targets.
特性
分子式 |
C10H7FN2O2S |
|---|---|
分子量 |
238.24 g/mol |
IUPAC名 |
4-amino-3-(2-fluorophenyl)-1,2-thiazole-5-carboxylic acid |
InChI |
InChI=1S/C10H7FN2O2S/c11-6-4-2-1-3-5(6)8-7(12)9(10(14)15)16-13-8/h1-4H,12H2,(H,14,15) |
InChIキー |
HGXMNFLSWMCQES-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C(=C1)C2=NSC(=C2N)C(=O)O)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


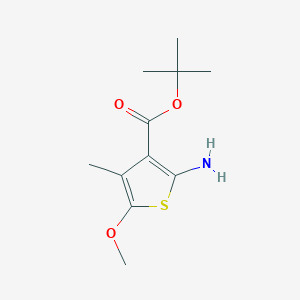
![Cyclopentanecarboxylic acid, 1-[(methylsulfonyl)amino]-(9CI)](/img/structure/B15307423.png)
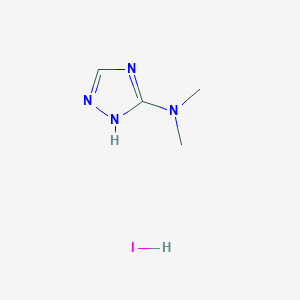


![1-{1-[1-(4-Fluorophenoxy)cyclopropanecarbonyl]piperidin-4-yl}ethan-1-amine hydrochloride](/img/structure/B15307462.png)
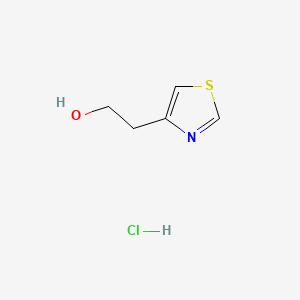
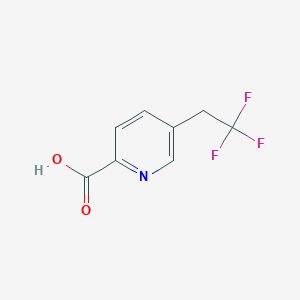

![2-[2-(2-bromo-1,3-thiazol-5-yl)ethyl]-2,3-dihydro-1H-isoindole-1,3-dione](/img/structure/B15307486.png)

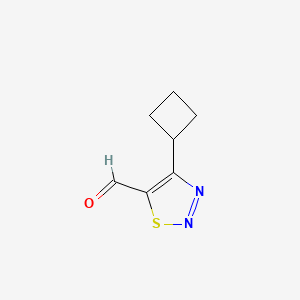

![(2R)-2-[(2R)-2-aminopentanamido]-3-(4-hydroxyphenyl)propanoicacidhydrochloride](/img/structure/B15307505.png)
